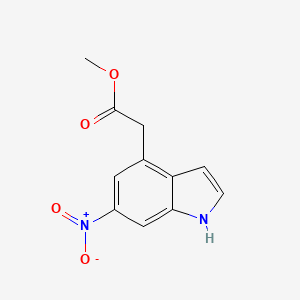

Methyl 2-(6-nitro-1H-indol-4-yl)acetate

Description

Properties

Molecular Formula |

C11H10N2O4 |

|---|---|

Molecular Weight |

234.21 g/mol |

IUPAC Name |

methyl 2-(6-nitro-1H-indol-4-yl)acetate |

InChI |

InChI=1S/C11H10N2O4/c1-17-11(14)5-7-4-8(13(15)16)6-10-9(7)2-3-12-10/h2-4,6,12H,5H2,1H3 |

InChI Key |

VEXCSBIGFVZEFQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=C2C=CNC2=CC(=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-nitro-1H-indol-4-yl)acetate typically involves the nitration of an indole derivative followed by esterification. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield 2-(6-nitro-1H-indol-4-yl)acetic acid . For example:

-

Basic hydrolysis : Treatment with NaOH in aqueous methanol cleaves the ester bond .

-

Acidic hydrolysis : HCl in ethanol/water achieves similar results .

This reaction is foundational for further functionalization, such as amide bond formation.

Reduction of the Nitro Group

The nitro group is reduced to an amine via catalytic hydrogenation:

-

Product : 2-(6-amino-1H-indol-4-yl)acetate , a key intermediate for synthesizing bioactive amines.

This transformation is critical for accessing derivatives with enhanced biological activity.

Amide Coupling Reactions

After hydrolysis to the carboxylic acid, the compound participates in peptide bond formation:

-

Reagents : EDC/HOBt or DCC promote coupling with amines (e.g., glycine ester) .

-

Example : Synthesis of 2-(6-nitro-1H-indol-4-yl)acetamides with glycine derivatives .

Functionalization via Alkylation

The indole nitrogen and acetate side chain serve as alkylation sites:

-

Indole N-alkylation : Bromoacetic ester reacts with the indole nitrogen, forming derivatives like 1-alkyl-6-nitroindoles .

-

Acetate modification : Alkyl halides or epoxides may further modify the ester group .

Mechanistic Insights

-

Nitro Group Reactivity :

-

Ester Hydrolysis :

Scientific Research Applications

Methyl 2-(6-nitro-1H-indol-4-yl)acetate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Medicine: Investigated for its potential therapeutic applications due to its biological activities.

Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(6-nitro-1H-indol-4-yl)acetate is not well-documented. indole derivatives generally exert their effects by interacting with various molecular targets, including enzymes, receptors, and nucleic acids. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate

- Structure : Features a 4-nitrobenzoyl group at the indole 2-position and an ethyl acetate group at the 3-position .

- Synthesis : Prepared via aza-alkylation/intramolecular Michael cascade reaction followed by DBU-mediated dehydrogenation (89% yield) .

- Spectroscopy: ¹H-NMR: δ 9.18 (s, indole NH), 8.31 (d, aromatic protons), 3.76 (s, acetate CH₂) . IR: Strong absorption at 1722 cm⁻¹ (ester C=O) and 1522 cm⁻¹ (NO₂) .

- Applications: Not explicitly stated, but nitro-substituted indoles are often explored for pharmacological activity.

Methyl 2-[5-(2-Hydroxyphenyl)-2H-tetrazol-2-yl]acetate

- Structure : Tetrazole ring replaces indole, with a 2-hydroxyphenyl group at the 5-position and an acetate ester .

- Synthesis: Esterification of 2-(2H-tetrazol-5-yl)phenol with methyl bromoacetate, yielding three isomers .

- Crystallography : Exhibits intramolecular O–H⋯N hydrogen bonding and offset π-π interactions in the crystal lattice .

- Applications: Potential use in metal-organic frameworks (MOFs) due to hydrogen-bonding motifs .

Methyl 2-(5-Fluoro-1H-indol-3-yl)-2-oxoacetate

- Structure : Fluoro substituent at indole 5-position and an oxoacetate group at the 3-position .

- Biological Activity : Reported as neuroprotective and anti-proliferative, highlighting the impact of halogen substituents on bioactivity .

Key Observations :

- Esterification Efficiency : Ethyl acetate derivatives (e.g., ) achieve high yields via cascade reactions, whereas tetrazole-based syntheses may require isomer separation.

- Substituent Influence : Nitro groups enhance electrophilicity (e.g., ), while halogens (e.g., F in ) modulate electronic properties for biological targeting.

Spectroscopic and Crystallographic Features

Key Observations :

- Hydrogen Bonding : Tetrazole derivatives leverage hydrogen bonds for supramolecular assembly, whereas indole esters (e.g., ) prioritize electronic effects from nitro/ester groups.

- Disorder in Crystals : Hydroxyl positional disorder in contrasts with the ordered nitro groups in , affecting material stability.

Key Observations :

Biological Activity

Methyl 2-(6-nitro-1H-indol-4-yl)acetate is an indole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article provides a comprehensive overview of its biological activity based on recent research findings, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known for their diverse biological activities. The synthesis typically involves the reaction of 6-nitroindole with methyl acetate under specific conditions to yield the desired ester. The introduction of the nitro group at the 6-position of the indole ring is crucial for enhancing biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines, including:

- HeLa cells : Exhibited an IC50 value of approximately 0.52 µM.

- MCF-7 cells : Showed an IC50 value of around 0.34 µM.

- HT-29 cells : Displayed an IC50 value of about 0.86 µM.

These results indicate that this compound can effectively inhibit cell proliferation and induce apoptosis in a dose-dependent manner, similar to known tubulin polymerization inhibitors like colchicine .

The mechanism underlying the anticancer activity of this compound involves:

- Cell Cycle Arrest : The compound induces G2/M phase arrest in treated cells, which is critical for halting cancer cell division.

- Tubulin Polymerization Inhibition : It inhibits tubulin polymerization, disrupting microtubule dynamics essential for mitosis .

- Apoptosis Induction : The compound promotes apoptotic pathways, leading to programmed cell death in cancer cells .

Study on Indole Derivatives

A comparative study involving various indole derivatives, including this compound, assessed their anticancer properties against multiple tumor cell lines. The results indicated that compounds with similar structural features exhibited selective cytotoxicity and significant antiproliferative effects .

Antimicrobial Activity

In addition to anticancer properties, some studies have suggested that this compound may possess antimicrobial activity. It was tested against several bacterial strains, showing promising results with effective inhibition at concentrations comparable to those required for anticancer effects .

Summary of Findings

| Activity Type | Cell Line/Organism | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | HeLa | 0.52 | G2/M phase arrest, tubulin inhibition |

| Anticancer | MCF-7 | 0.34 | Apoptosis induction |

| Anticancer | HT-29 | 0.86 | Cell cycle disruption |

| Antimicrobial | Various bacteria | Varies | Bacterial growth inhibition |

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(6-nitro-1H-indol-4-yl)acetate, and what key reaction parameters should be optimized?

Methodological Answer: Synthesis typically involves nitration of a pre-functionalized indole core followed by esterification. For example:

- Step 1: Nitration of a precursor (e.g., 4-substituted indole) using mixed acids (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to direct nitration to the 6-position.

- Step 2: Acetylation via reaction with methyl chloroacetate in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C.

Key Parameters: Monitor reaction progress via TLC, optimize stoichiometry to avoid over-nitration, and ensure anhydrous conditions during esterification to prevent hydrolysis .

Q. How should researchers handle and store this compound to ensure laboratory safety?

Methodological Answer:

- Storage: Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid proximity to oxidizing agents.

- Handling: Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

- Waste Disposal: Segregate waste and consult institutional guidelines for hazardous organic compound disposal .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- NMR (¹H/¹³C): Assign signals for the indole ring (δ 7–8 ppm for aromatic protons), nitro group (deshielding effects), and acetate methyl (δ 3.6–3.8 ppm).

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or acetate groups).

- IR Spectroscopy: Identify nitro (1520–1350 cm⁻¹) and ester (1740–1720 cm⁻¹) stretches. Cross-validate with computational predictions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound, and what software tools are recommended for data refinement?

Methodological Answer:

- Data Collection: Grow single crystals via slow evaporation (e.g., in ethanol/water). Collect diffraction data using a synchrotron or in-house diffractometer.

- Software: Use SHELX for structure solution (direct methods) and WinGX/ORTEP for refinement and visualization. Address thermal motion artifacts by refining anisotropic displacement parameters .

- Validation: Check for R-factor convergence (<5%) and validate geometry using CCDC databases.

Q. What computational approaches are suitable for predicting the physicochemical properties and reactivity of this compound?

Methodological Answer:

- LogP/LogD Prediction: Use software like MarvinSketch or ACD/Labs to estimate partition coefficients (critical for bioavailability studies).

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., nitro group electron-withdrawing effects).

- 3D-QSAR: Develop models to correlate structural features with biological activity (e.g., nitro positioning’s impact on binding affinity) .

Q. How should researchers address discrepancies in spectral data (e.g., NMR or mass spectrometry) when characterizing this compound?

Methodological Answer:

- Cross-Validation: Compare experimental NMR shifts with computed values (GIAO method) or literature analogs (e.g., 2-(6-Methoxy-1H-indol-3-yl)acetamide ).

- Isotopic Labeling: Use ¹⁵N-labeled precursors to confirm nitro group assignments in complex spectra.

- Contradiction Analysis: If MS fragments conflict with expected pathways, perform tandem MS/MS or hydrogen-deuterium exchange to clarify fragmentation mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.